2-(2,6-Diisopropylphenyl)-3,3,6,8-tetramethyl-2-azaspiro[4.5]deca-1,7-dien-2-ium chloride hydrochloride
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Overview
Description
2-(2,6-Diisopropylphenyl)-3,3,6,8-tetramethyl-2-azaspiro[4.5]deca-1,7-dien-2-ium chloride hydrochloride is a complex organic compound known for its unique structural properties. It belongs to the class of cyclic (alkyl)(amino)carbenes (CAACs), which are characterized by a carbene center flanked by an amino substituent and an alkyl substituent. This compound is notable for its strong electrophilicity and ability to activate strong bonds, making it valuable in various chemical applications .
Preparation Methods
The synthesis of 2-(2,6-Diisopropylphenyl)-3,3,6,8-tetramethyl-2-azaspiro[4.5]deca-1,7-dien-2-ium chloride hydrochloride typically involves the treatment of 2-(2,6-diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium hydrogen dichloride with lithium diethylamide. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,6-Diisopropylphenyl)-3,3,6,8-tetramethyl-2-azaspiro[4.5]deca-1,7-dien-2-ium chloride hydrochloride has a wide range of scientific research applications:
Biology: The compound’s ability to activate strong bonds makes it useful in studying biochemical pathways and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The compound exerts its effects through its carbene center, which is highly electrophilic. This allows it to activate strong bonds, including H—H, N—H, P—H, Si—H, and B—H bonds. The molecular targets and pathways involved include various transition metals and main-group elements, which are stabilized by the compound’s strong -donor and -acceptor properties .
Comparison with Similar Compounds
Compared to other cyclic (alkyl)(amino)carbenes (CAACs), 2-(2,6-Diisopropylphenyl)-3,3,6,8-tetramethyl-2-azaspiro[4.5]deca-1,7-dien-2-ium chloride hydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:
N-heterocyclic carbenes (NHCs): These are also strong -donors but differ in their steric and electronic properties.
N,N’-diamidocarbenes (DACs): These carbenes exhibit similar oxidative addition reactivity but are typically less reversible.
Properties
Molecular Formula |
C25H39Cl2N |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride;hydrochloride |
InChI |
InChI=1S/C25H38N.2ClH/c1-17(2)21-10-9-11-22(18(3)4)23(21)26-16-25(15-24(26,7)8)13-12-19(5)14-20(25)6;;/h9-11,14,16-18,20H,12-13,15H2,1-8H3;2*1H/q+1;;/p-1 |
InChI Key |
RFMUTDCDASCGCE-UHFFFAOYSA-M |
Canonical SMILES |
CC1C=C(CCC12CC([N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C)(C)C)C.Cl.[Cl-] |
Origin of Product |
United States |
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